molecular formula C21H18N2O3S2 B2495595 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide CAS No. 941931-42-6

2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide

Cat. No.: B2495595
CAS No.: 941931-42-6
M. Wt: 410.51
InChI Key: LQGZEXJWPCQMDP-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and thiazole groups suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the naphtho[2,1-d]thiazole core, which can be synthesized from naphthylamine and a thioamide under cyclization conditions. The ethylsulfonylphenyl group is introduced through a sulfonation reaction followed by an alkylation step.

    Cyclization Reaction: Naphthylamine reacts with a thioamide in the presence of a cyclizing agent such as phosphorus pentachloride (PCl5) to form the naphtho[2,1-d]thiazole core.

    Sulfonation and Alkylation: The phenyl ring is sulfonated using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H), followed by alkylation with ethyl iodide (C2H5I) to introduce the ethylsulfonyl group.

    Coupling Reaction: The final step involves coupling the naphtho[2,1-d]thiazole core with the ethylsulfonylphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: HNO3, Br2, chlorosulfonic acid (ClSO3H)

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: It may be used as a probe to study biological pathways involving sulfonyl and thiazole groups.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could participate in hydrogen bonding or electrostatic interactions, while the thiazole ring might engage in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
  • 2-(4-(Ethylsulfonyl)phenyl)-N-(benzothiazol-2-yl)acetamide
  • 2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]oxazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide stands out due to the specific combination of the naphtho[2,1-d]thiazole core and the ethylsulfonylphenyl group. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)23-21-22-18-12-9-15-5-3-4-6-17(15)20(18)27-21/h3-12H,2,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGZEXJWPCQMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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